Chimassorb 905 LD

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

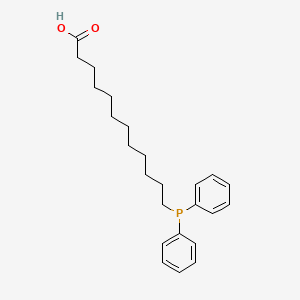

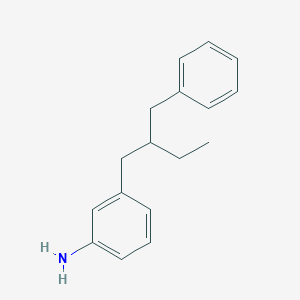

Chimassorb 905 LD is a high-molecular-weight hindered amine light stabilizer (HALS) used to prevent the degradation of polymers caused by ultraviolet (UV) light. It is part of the Chimassorb® range of light stabilizing additives that help maintain the appearance and physical properties of plastic materials by acting as free radical scavengers .

Preparation Methods

The synthesis of Chimassorb 905 LD involves the reaction of hindered amine compounds with other chemical agents to form a polymeric structure. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods focus on ensuring high purity and consistent molecular weight distribution to achieve optimal performance in polymer stabilization .

Chemical Reactions Analysis

Chimassorb 905 LD primarily undergoes reactions that involve the stabilization of free radicals. It acts as a free radical scavenger, preventing the chain reactions that lead to polymer degradation. Common reagents used in these reactions include various organic peroxides and other radical initiators. The major products formed from these reactions are stabilized polymer chains that retain their physical and chemical properties .

Scientific Research Applications

Chimassorb 905 LD is widely used in scientific research and industrial applications due to its effectiveness in stabilizing polymers against UV degradation. It is used in the production of various plastic materials, including polyethylene, polypropylene, and polyvinyl chloride. In addition to its use in the plastics industry, this compound is also employed in coatings, adhesives, and sealants to enhance their durability and longevity .

Mechanism of Action

The mechanism of action of Chimassorb 905 LD involves the stabilization of free radicals generated by UV light exposure. It acts by capturing free radicals and converting them into less reactive species, thereby preventing the propagation of degradation reactions. This process helps maintain the integrity and appearance of the polymer materials .

Comparison with Similar Compounds

Chimassorb 905 LD is unique among hindered amine light stabilizers due to its high molecular weight and excellent polymer compatibility. Similar compounds include Chimassorb 2020 and other HALS such as Tinuvin® 770 and Tinuvin® 622. Compared to these compounds, this compound offers superior long-term thermal stability and extraction resistance, making it particularly suitable for demanding applications .

Properties

CAS No. |

80387-98-0 |

|---|---|

Molecular Formula |

C124H234N32 |

Molecular Weight |

2173.4 g/mol |

IUPAC Name |

6-N-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C124H234N32/c1-41-49-63-149(89-73-109(9,10)139-110(11,12)74-89)101-127-97(128-102(135-101)150(64-50-42-2)90-75-111(13,14)140-112(15,16)76-90)125-59-57-61-147(99-131-105(153(67-53-45-5)93-81-117(25,26)143-118(27,28)82-93)137-106(132-99)154(68-54-46-6)94-83-119(29,30)144-120(31,32)84-94)71-72-148(100-133-107(155(69-55-47-7)95-85-121(33,34)145-122(35,36)86-95)138-108(134-100)156(70-56-48-8)96-87-123(37,38)146-124(39,40)88-96)62-58-60-126-98-129-103(151(65-51-43-3)91-77-113(17,18)141-114(19,20)78-91)136-104(130-98)152(66-52-44-4)92-79-115(21,22)142-116(23,24)80-92/h89-96,139-146H,41-88H2,1-40H3,(H,125,127,128,135)(H,126,129,130,136) |

InChI Key |

HNKNVHRXMLUJGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(NC(C4)(C)C)(C)C)N(CCCC)C5CC(NC(C5)(C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(NC(C7)(C)C)(C)C)N(CCCC)C8CC(NC(C8)(C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)

![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)

![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)